molecular formula C12H14N2O6S2 B8054674 Bis(metanilic acid)

Bis(metanilic acid)

Cat. No.: B8054674
M. Wt: 346.4 g/mol
InChI Key: QFVURJSSEKAGEA-UHFFFAOYSA-N
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Description

Bis(metanilic acid), systematically identified as 4,4'-Methylene-bis-metanilic acid, is a specialized organic compound synthesized from the reaction of metanilic acid (3-aminobenzenesulfonic acid) with formaldehyde . This compound serves as a critical bifunctional middle component in chemical synthesis, particularly in the preparation of symmetrical hot brand bis azo reactive dyes . In research applications, tetrazotized Bis(metanilic acid) can be coupled with various coupling components, such as m-nitro anilino cyanurated compounds, to generate a library of bis azo reactive dyes . These dyes are engineered for application on various fabrics, including silk, wool, and cotton, and have been reported to provide good fastness properties and favorable dye bath exhaustion rates in textile research . The structure and purity of the compound and its derivatives can be confirmed by standard analytical techniques, including IR and 1H NMR spectroscopy, and elemental analysis . This product is intended For Research Use Only and is not approved for human, therapeutic, or diagnostic use.

Properties

IUPAC Name

3-aminobenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7NO3S/c2*7-5-2-1-3-6(4-5)11(8,9)10/h2*1-4H,7H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVURJSSEKAGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N.C1=CC(=CC(=C1)S(=O)(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Bis(metanilic acid) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents and conditions used in these reactions vary depending on the desired outcome

Scientific Research Applications

Dye Synthesis

One of the primary applications of bis(metanilic acid) is in the synthesis of azo reactive dyes . A study highlighted the synthesis of symmetrical bisazo reactive dyes using 4,4'-methylene-bis-metanilic acid as a key component. These dyes were characterized by various analytical methods including nitrogen elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The resulting dyes exhibited good light fastness and wash fastness on fibers such as wool, silk, and cotton, making them suitable for textile applications .

Table 1: Properties of Synthesized Azo Reactive Dyes

Dye TypeLight FastnessWash FastnessRubbing Fastness
Symmetrical BisazoGood to ExcellentGood to ExcellentFair to Good

Polymer Production

Bis(metanilic acid) has also been utilized in the production of molecularly imprinted polymers (MIPs) . These polymers are designed for selective recognition of specific molecules and have applications in sensors and drug delivery systems. Research demonstrated that poly(aniline-co-metanilic acid) could be synthesized through an electrochemical method, optimizing the self-assembly process for improved performance in sensor applications .

Case Study: Electrochemical Sensors

  • Objective : To create a selective sensor for testosterone.
  • Method : Synthesis of MIPs using bis(metanilic acid).
  • Results : The sensor showed a five-fold preference for testosterone over other interferents, indicating effective selectivity .

Environmental Applications

The recycling of waste materials from quinacridone pigment production into metanilic acid has been explored as an environmentally friendly approach. This method not only reduces waste but also provides a valuable source of metanilic acid, which can be further processed into bis(metanilic acid) and utilized in various chemical syntheses .

Antimicrobial Properties

Research has indicated that bis(metanilic acid) derivatives exhibit antimicrobial properties. This characteristic makes them potential candidates for use in textiles and coatings where antimicrobial activity is desired .

Mechanism of Action

The mechanism of action of Bis(metanilic acid) involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity

Comparison with Similar Compounds

Sulfanilic Acid (p-Aminobenzenesulfonic Acid)

  • Structure : Sulfanilic acid is a positional isomer of metanilic acid, with the -NH₂ and -SO₃H groups in the para position .
  • Reactivity : While both compounds participate in azo coupling reactions, sulfanilic acid’s para-substitution pattern reduces steric hindrance, enhancing diazotization efficiency compared to meta-substituted metanilic acid .
  • Applications : Sulfanilic acid is widely used in analytical chemistry (e.g., Griess reagent) but less commonly in dyes due to inferior fabric affinity compared to metanilic acid derivatives .

4-Amino-m-benzenedisulfonic Acid (Aniline-2,4-disulfonic Acid)

  • Structure : Contains two sulfonic acid groups at positions 2 and 4 on the benzene ring, differing from Bis(metanilic acid)’s methylene-linked dual metanilic acid units .
  • Synthesis : Produced by sulfonating sulfanilic acid with fuming sulfuric acid, contrasting with Bis(metanilic acid)’s formaldehyde-mediated condensation .
  • Utility : Primarily a dye intermediate; its disulfonic groups improve water solubility but limit thermal stability compared to Bis(metanilic acid) .

p-Chloro-o-aminobenzenesulfonic Acid

  • Structure : Features a chlorine substituent adjacent to the sulfonic acid group, introducing steric and electronic effects absent in Bis(metanilic acid) .
  • Reactivity: Demonstrated cross-reactivity in immunological studies but forms weaker antigen-antibody complexes than metanilic acid derivatives .

Functional Comparison in Dye Chemistry

Bisazo Dyes with Alternative Linkers

Bis(metanilic acid) serves as a methylene-bridged linker in bisazo dyes. Alternatives include:

  • Naphthalene-based linkers : Provide extended conjugation for deeper color shades but lower wash-fastness on cotton .
  • Ethylene glycol linkers : Enhance flexibility but reduce thermal stability during dye fixation .

Performance Metrics

Table 1: Dye Performance on Fabrics (Bis(metanilic acid) vs. Sulfanilic Acid Derivatives)

Property Bis(metanilic acid) Dyes Sulfanilic Acid Dyes
Wash Fastness (Cotton) Excellent (Grade 4-5) Moderate (Grade 3)
Light Fastness High (Grade 5) Low (Grade 2)
Exhaustion (%) 85–90 60–70

Substituent Effects on Reactivity and Stability

  • Meta vs. Para Substitution : Metanilic acid’s meta-substitution imposes steric constraints, slowing diazotization but improving dye-fiber bond strength compared to para-substituted analogs .
  • Electron-Withdrawing Groups: Chlorine or nitro groups (e.g., in p-chloro-o-aminobenzenesulfonic acid) reduce electron density, decreasing coupling efficiency .

Analytical Characterization

  • Spectroscopy : Bis(metanilic acid) derivatives are characterized by IR (S=O stretching at 1180 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm) . Comparable sulfonic acids exhibit similar spectral features but distinct shifts due to substitution patterns .
  • Chromatography : LC-DAD-ESI-IT-TOF/MS analyses confirm structural integrity and purity, with retention times varying by sulfonic group positioning .

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis of bis(metanilic acid) proceeds via an electrophilic aromatic substitution reaction. Metanilic acid reacts with formaldehyde in an acidic aqueous medium to form a methylene bridge (–CH2–) between two metanilic acid molecules. The reaction mechanism involves:

  • Protonation of formaldehyde by hydrochloric acid to generate a reactive methylene carbocation.

  • Electrophilic attack on the aromatic ring of metanilic acid at the para position relative to the sulfonic acid (–SO3H) and amino (–NH2) groups.

  • Dimerization through the formation of a methylene linkage, resulting in the symmetrical bis(metanilic acid) structure.

The stoichiometric ratio of metanilic acid to formaldehyde is critical. A molar ratio of 2:1 (metanilic acid:formaldehyde) ensures complete dimerization while minimizing side reactions such as polymer formation.

Stepwise Synthesis Procedure

The synthesis method, as described in, involves the following steps:

Reactant Preparation

  • Metanilic acid solution : 0.1 mol (19.3 g) of metanilic acid is dissolved in 125 mL of water at 50°C.

  • Acidification : 25 mL of 36.5% hydrochloric acid is added to the solution.

  • Formaldehyde addition : 35 mL of 3% aqueous formaldehyde is introduced dropwise at 60°C under continuous stirring.

Condensation Reaction

The reaction mixture is maintained at 60°C for 1 hour, during which the pH is monitored and adjusted to ≤1.5 using hydrochloric acid. The acidic environment facilitates carbocation formation and prevents premature precipitation.

Neutralization and Isolation

After completion, the mixture is neutralized with 10% sodium hydroxide to pH 6.0–7.0 , yielding a yellowish precipitate. The product is filtered, washed with hot water, and recrystallized from acetic acid.

Yield and Physical Properties

  • Yield : 89%

  • Melting point : 210°C

  • Purity : Confirmed via elemental analysis and spectroscopic methods.

Optimization of Reaction Conditions

Key parameters influencing the synthesis include:

ParameterOptimal RangeEffect on Yield/Purity
Temperature50–60°CHigher temperatures accelerate reaction but risk side products.
pH≤1.5 (acidic)Ensures carbocation stability.
Formaldehyde purity≥95%Impurities lead to cross-linking.
Stirring rate200–300 rpmEnsures homogeneous mixing.

Deviations from these conditions reduce yield. For example, a pH >2.0 results in incomplete condensation.

Characterization of Bis(metanilic acid)

Infrared (IR) Spectroscopy

The IR spectrum (KBr pellet) of bis(metanilic acid) shows characteristic peaks:

  • 3510 cm⁻¹ and 3440 cm⁻¹ : Asymmetric and symmetric N–H stretching of the amine group.

  • 1160 cm⁻¹ and 1030 cm⁻¹ : S=O stretching vibrations of the sulfonic acid groups.

  • 2860 cm⁻¹ : C–H stretching of the methylene bridge.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 3.28 ppm : Singlet (4H, –NH2).

    • δ 1.25 ppm : Singlet (2H, –CH2).

    • δ 7.05–7.85 ppm : Multiplet (6H, aromatic protons).

Elemental Analysis

Experimental results align with the theoretical composition of C₁₃H₁₄N₂O₆S₂:

  • C : 43.51% (theoretical: 43.57%).

  • H : 3.88% (theoretical: 3.94%).

  • N : 7.78% (theoretical: 7.82%).

Industrial-Scale Modifications

A patent by CN105860580A highlights adaptations for large-scale production, emphasizing:

  • pH control : Maintaining pH 4.0–4.5 during coupling reactions to minimize side products.

  • Temperature gradients : Gradual cooling from 45°C to 15°C to enhance crystallinity.

  • Purification : Recrystallization in acetic acid to achieve >99% purity.

Applications in Reactive Dye Synthesis

Bis(metanilic acid) serves as a tetrazo component in symmetrical bis azo reactive dyes. Key applications include:

Dyeing Performance on Textiles

Dyes derived from bis(metanilic acid) exhibit:

  • High exhaustion rates : 85–90% on cotton, wool, and silk.

  • Excellent fastness properties : Wash fastness (4–5), light fastness (6–7 on the Blue Scale).

Structural Advantages

The methylene bridge enhances dye stability by:

  • Reducing steric hindrance during fabric penetration.

  • Allowing bifunctional reactivity with cellulose fibers .

Q & A

Q. What are the standard experimental protocols for synthesizing bis(metanilic acid), and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves sulfonation and condensation reactions under controlled pH and temperature. To ensure reproducibility:
    • Document reaction conditions (molar ratios, catalysts, solvents) in detail, including deviations .
    • Characterize intermediates and final products using NMR (¹H/¹³C), FT-IR, and elemental analysis. Cross-validate purity via HPLC with a UV-Vis detector (λ = 254 nm) .
    • Provide raw spectral data and chromatograms in supplementary materials for peer verification .

Q. How should researchers design experiments to assess the acid-base properties of bis(metanilic acid) in aqueous solutions?

  • Methodological Answer :
    • Use potentiometric titrations with standardized NaOH/HCl solutions. Monitor pH changes with a calibrated electrode .
    • Apply the Bjerrum plot method to determine dissociation constants (pKa values). Validate results with UV-Vis spectrophotometry at varying pH levels (e.g., λ = 300–400 nm) .
    • Account for ionic strength effects using Davies or Debye-Hückel equations .

Q. What are the best practices for characterizing the thermal stability of bis(metanilic acid)?

  • Methodological Answer :
    • Perform thermogravimetric analysis (TGA) under inert gas (N₂/Ar) at a heating rate of 10°C/min. Compare decomposition profiles with differential scanning calorimetry (DSC) to identify phase transitions .
    • Replicate experiments with triplicate samples to confirm reproducibility. Report statistical uncertainties (e.g., ±1.5°C for decomposition onset) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported spectroscopic data for bis(metanilic acid)?

  • Methodological Answer :
    • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR and IR spectra. Compare with experimental data to identify discrepancies in tautomerism or solvent effects .
    • Use multivariate statistical analysis (e.g., PCA) to cluster conflicting datasets and isolate outlier conditions (e.g., pH, solvent polarity) .

Q. What experimental frameworks are recommended for studying the degradation pathways of bis(metanilic acid) under oxidative conditions?

  • Methodological Answer :
    • Employ LC-MS/MS with electrospray ionization (ESI) to identify degradation byproducts. Use isotopic labeling (e.g., ¹⁸O₂) to trace oxygen incorporation .
    • Design kinetic studies under controlled O₂ partial pressures. Fit data to pseudo-first-order or Langmuir-Hinshelwood models to distinguish homogeneous vs. heterogeneous mechanisms .

Q. What advanced NMR techniques are suitable for probing hydrogen-bonding networks in bis(metanilic acid) crystals?

  • Methodological Answer :
    • Use ¹H-¹³C HMQC and NOESY experiments to map intermolecular interactions. Pair with X-ray diffraction (XRD) to correlate spectral data with crystallographic coordinates .
    • Apply dynamic nuclear polarization (DNP) to enhance sensitivity for low-concentration polymorphs .

Key Methodological Takeaways

  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Conflict Resolution : Use tiered validation (experimental, computational, meta-analysis) to reconcile contradictory findings .
  • Ethical Reporting : Disclose limitations (e.g., solvent purity, instrument calibration drift) in supplementary materials .

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